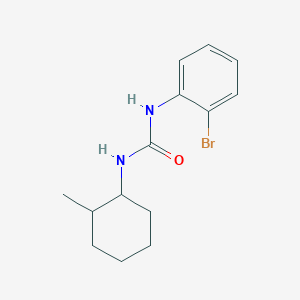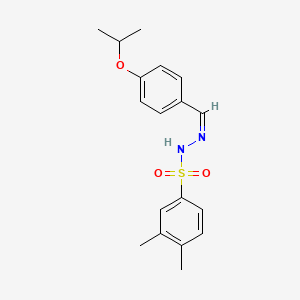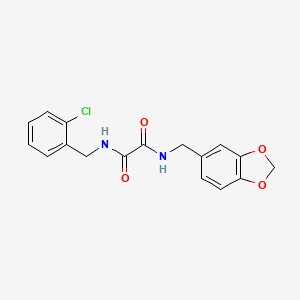
N-(2-bromophenyl)-N'-(2-methylcyclohexyl)urea
描述
N-(2-bromophenyl)-N’-(2-methylcyclohexyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a methylcyclohexyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(2-methylcyclohexyl)urea typically involves the reaction of 2-bromoaniline with 2-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
2-bromoaniline+2-methylcyclohexyl isocyanate→N-(2-bromophenyl)-N’-(2-methylcyclohexyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(2-bromophenyl)-N’-(2-methylcyclohexyl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexyl moiety, resulting in the formation of different oxidation states and reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the cyclohexyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the cyclohexyl group, such as cyclohexanone derivatives.
Reduction Products: Reduced forms of the cyclohexyl group, such as cyclohexanol derivatives.
科学研究应用
N-(2-bromophenyl)-N’-(2-methylcyclohexyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is investigated for its biological activity and potential as a bioactive molecule in various assays.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-(2-bromophenyl)-N’-(2-methylcyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions, while the urea moiety can form hydrogen bonds with target molecules. The cyclohexyl group may influence the compound’s overall conformation and binding affinity.
相似化合物的比较
N-(2-bromophenyl)-N’-(2-methylcyclohexyl)urea can be compared with other urea derivatives such as:
N-phenyl-N’-cyclohexylurea: Lacks the bromine atom, resulting in different reactivity and biological activity.
N-(2-chlorophenyl)-N’-(2-methylcyclohexyl)urea: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
N-(2-bromophenyl)-N’-cyclohexylurea: Lacks the methyl group on the cyclohexyl ring, affecting its steric and electronic properties.
The uniqueness of N-(2-bromophenyl)-N’-(2-methylcyclohexyl)urea lies in the combination of the bromophenyl and methylcyclohexyl groups, which impart specific chemical and biological properties to the compound.
属性
IUPAC Name |
1-(2-bromophenyl)-3-(2-methylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-6-2-4-8-12(10)16-14(18)17-13-9-5-3-7-11(13)15/h3,5,7,9-10,12H,2,4,6,8H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKJRKPEXLHWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-dipropylacetamide](/img/structure/B4708726.png)

![ETHYL 2-[(4Z)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1-(2,2,2-TRIFLUOROACETYL)-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE](/img/structure/B4708736.png)
![methyl 2-{[3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4708738.png)
![methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B4708740.png)
![3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4708748.png)
![4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4708754.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4708762.png)
![N-cyclopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4708779.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4708802.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4708807.png)
![6-(3,4-dichlorophenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4708814.png)

![15-DIMETHYL-N-[(PYRIDIN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4708818.png)
